molecular formula C7H17NO2S B13603295 2-Methyl-5-(methylsulfonyl)pentan-2-amine

2-Methyl-5-(methylsulfonyl)pentan-2-amine

Cat. No.: B13603295
M. Wt: 179.28 g/mol
InChI Key: DPTDFHRMRAFVIR-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylsulfonyl)pentan-2-amine is an organic compound with the molecular formula C7H17NO2S and a molecular weight of 179.28 g/mol . This compound is characterized by the presence of a methylsulfonyl group attached to a pentan-2-amine backbone. It is a versatile chemical that finds applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methylsulfonyl)pentan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpentan-2-amine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Bulk manufacturing and sourcing of this compound are facilitated by companies specializing in custom synthesis and procurement .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylsulfonyl)pentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction produces methylthio derivatives .

Scientific Research Applications

2-Methyl-5-(methylsulfonyl)pentan-2-amine is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development for specific diseases.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylsulfonyl)pentan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpentan-2-amine: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    5-(Methylsulfonyl)pentan-2-amine: Similar structure but without the additional methyl group on the pentane backbone.

Uniqueness

2-Methyl-5-(methylsulfonyl)pentan-2-amine is unique due to the presence of both a methylsulfonyl group and a methyl group on the pentane backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H17NO2S

Molecular Weight

179.28 g/mol

IUPAC Name

2-methyl-5-methylsulfonylpentan-2-amine

InChI

InChI=1S/C7H17NO2S/c1-7(2,8)5-4-6-11(3,9)10/h4-6,8H2,1-3H3

InChI Key

DPTDFHRMRAFVIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCS(=O)(=O)C)N

Origin of Product

United States

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